N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
Overview
Description
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide: is an organic compound that features both borate and sulfonamide functional groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
The primary targets of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide Compounds with similar structures have been used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction .
Mode of Action
The exact mode of action of This compound It is known that compounds with similar structures can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that compounds with similar structures can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The ADME properties of This compound It is known that the compound has a predicted boiling point of 3809±320 °C and a predicted density of 103±01 g/cm3 . It is recommended to be stored at 2-8°C .
Result of Action
The molecular and cellular effects of This compound It is known that compounds with similar structures can be used in the transition metal-catalyzed suzuki-miyaura cross-coupling reaction due to their unique reactivity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound is recommended to be stored at 2-8°c , suggesting that temperature could be an important environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide plays a significant role in biochemical reactions, particularly in enzyme inhibition and as a ligand for specific proteins. It interacts with enzymes such as proteases and kinases, inhibiting their activity by binding to their active sites. This interaction is facilitated by the borate group, which forms reversible covalent bonds with the enzyme’s active site residues. Additionally, the sulfonamide group enhances the compound’s binding affinity to proteins, making it a potent inhibitor in various biochemical pathways .
Cellular Effects
This compound affects various cell types by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell proliferation by blocking the activity of key signaling proteins such as Akt and ERK. This inhibition leads to reduced gene expression of oncogenes and induces apoptosis. In normal cells, the compound can alter metabolic pathways by inhibiting enzymes involved in glycolysis and the citric acid cycle, thereby affecting cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The borate group forms reversible covalent bonds with hydroxyl and amino groups on enzymes, leading to enzyme inhibition. The sulfonamide group enhances the compound’s binding affinity to proteins, facilitating its role as an inhibitor. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular damage and dysfunction. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the citric acid cycle, leading to altered metabolite levels and reduced energy production. Additionally, it can affect the synthesis and degradation of other biomolecules, such as nucleotides and amino acids, by modulating the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Binding proteins within the cytoplasm and nucleus facilitate its distribution and localization, ensuring that it reaches its target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments or organelles, enhancing its efficacy as an enzyme inhibitor and modulator of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide typically involves nucleophilic substitution and amidation reactions. The process begins with the preparation of the borate intermediate, which is then reacted with a sulfonamide precursor under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the borate group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Substitution: The compound is highly reactive in substitution reactions, especially at the pyridine ring and borate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are typical for this compound.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted pyridine derivatives and boronic esters.
Scientific Research Applications
Chemistry: The compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its borate group is particularly useful in Suzuki-Miyaura coupling reactions .
Biology and Medicine: In biological research, the compound serves as a building block for enzyme inhibitors and fluorescent probes. It is also explored for its potential in drug delivery systems due to its ability to form stable boronic ester bonds .
Industry: Industrially, the compound is employed in the production of polymers, resins, and other materials that benefit from its unique chemical properties. It is also used in the development of advanced materials for electronics and photonics .
Comparison with Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: What sets N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide apart from similar compounds is its combination of borate and sulfonamide groups, which endows it with unique reactivity and versatility in various chemical transformations. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDKDEUPWQAYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745306 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-57-1 | |
Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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